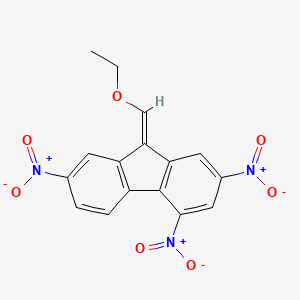![molecular formula C18H19BrN2O4 B11542413 2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11542413.png)
2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ブロモ-2-メトキシフェノキシ)-N'-[(1E)-1-(4-メトキシフェニル)エチリデン]アセトヒドラジドは、臭素、メトキシ、およびフェノキシ基の組み合わせを特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
2-(4-ブロモ-2-メトキシフェノキシ)-N'-[(1E)-1-(4-メトキシフェニル)エチリデン]アセトヒドラジドの合成は、通常、中間体の調製から始まる複数のステップを伴います。このプロセスには、多くの場合、以下が含まれます。
臭素化: フェノキシ環への臭素原子の導入。
メトキシ化: フェノキシ環へのメトキシ基の付加。
ヒドラジド形成: 中間体とヒドラジンを反応させてアセトヒドラジドを形成する。
工業生産方法
この化合物の工業生産方法は、高収率と純度を確保するために、制御された条件下での大規模反応を伴う場合があります。これらの方法は、温度、圧力、試薬の添加を正確に制御するために、自動システムを使用することが多いです。
化学反応の分析
反応の種類
2-(4-ブロモ-2-メトキシフェノキシ)-N'-[(1E)-1-(4-メトキシフェニル)エチリデン]アセトヒドラジドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: 化合物を酸化型に変換する。
還元: 化合物から酸素原子を除去するために還元する。
置換: 官能基を他の原子または基と置き換える。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロゲンなどの置換試薬が含まれます。反応条件には、通常、所望の変換を促進するために、特定の温度、溶媒、触媒が含まれます。
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりより酸化された誘導体が生成される可能性があり、置換反応により異なる官能基を持つ化合物が生成される可能性があります。
科学研究における用途
2-(4-ブロモ-2-メトキシフェノキシ)-N'-[(1E)-1-(4-メトキシフェニル)エチリデン]アセトヒドラジドは、次のような幅広い科学研究用途を有しています。
化学: 有機合成における試薬として、より複雑な分子の構成要素として使用されます。
生物学: その潜在的な生物活性と生体分子との相互作用について調査されています。
医学: その潜在的な治療特性と、創薬におけるリード化合物として探求されています。
産業: 特殊化学品や材料の製造に使用されています。
科学的研究の応用
2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
2-(4-ブロモ-2-メトキシフェノキシ)-N'-[(1E)-1-(4-メトキシフェニル)エチリデン]アセトヒドラジドの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素または受容体に結合して、その活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途と使用の状況によって異なります。
類似の化合物との比較
類似の化合物
2-(4-ブロモ-2-メトキシフェノキシ)アセトヒドラジド: エチリデン基がありません。
N'-[(1E)-1-(4-メトキシフェニル)エチリデン]アセトヒドラジド: フェノキシ環上のブロモ基とメトキシ基がありません。
独自性
2-(4-ブロモ-2-メトキシフェノキシ)-N'-[(1E)-1-(4-メトキシフェニル)エチリデン]アセトヒドラジドは、特定の化学的特性と反応性を与える官能基の組み合わせにより、独自です。この独自性により、研究や産業における特殊な用途に役立ちます。
類似化合物との比較
Similar Compounds
2-(4-bromo-2-methoxyphenoxy)acetohydrazide: Lacks the ethylidene group.
N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide: Lacks the bromo and methoxy groups on the phenoxy ring.
Uniqueness
2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C18H19BrN2O4 |
|---|---|
分子量 |
407.3 g/mol |
IUPAC名 |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C18H19BrN2O4/c1-12(13-4-7-15(23-2)8-5-13)20-21-18(22)11-25-16-9-6-14(19)10-17(16)24-3/h4-10H,11H2,1-3H3,(H,21,22)/b20-12+ |
InChIキー |
CDXPWNRBPHTBBM-UDWIEESQSA-N |
異性体SMILES |
C/C(=N\NC(=O)COC1=C(C=C(C=C1)Br)OC)/C2=CC=C(C=C2)OC |
正規SMILES |
CC(=NNC(=O)COC1=C(C=C(C=C1)Br)OC)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Di-tert-butyl [4-chloro-6-(diphenylamino)-1,3,5-triazin-2-yl]propanedioate](/img/structure/B11542333.png)
![2-bromo-N-(4-{[(2E)-2-(3-bromo-4-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11542342.png)
![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11542343.png)
![6-tert-butyl-2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11542345.png)


![(2E,5E)-5-(furan-2-ylmethylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11542374.png)
![2-(Benzoyloxy)-5-[(E)-{[2-(naphthalen-1-YL)acetamido]imino}methyl]phenyl benzoate](/img/structure/B11542379.png)
![(2Z)-5-amino-2-(2-iodobenzylidene)-7-(2-iodophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11542391.png)
![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-2-oxo-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11542392.png)

![2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B11542399.png)
![(3E)-N-(Adamantan-2-YL)-3-({[(4-ethylphenyl)carbamoyl]formamido}imino)butanamide](/img/structure/B11542402.png)
![2-{[(E)-(4-formylphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11542404.png)
